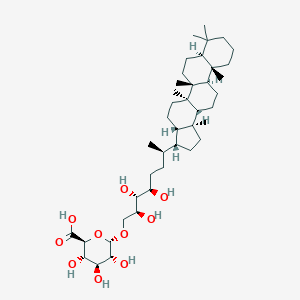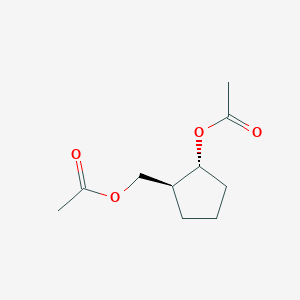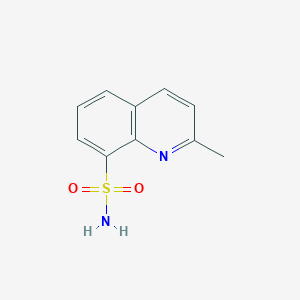
2-Methylquinoline-8-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylquinoline-8-sulfonamide is an organic compound that is used in scientific research for its unique properties. It has a sulfonamide group attached to a quinoline ring, which makes it a useful building block for drug development. In
Mecanismo De Acción
The mechanism of action of 2-Methylquinoline-8-sulfonamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in disease processes. It may also interact with DNA and RNA, leading to changes in gene expression.
Efectos Bioquímicos Y Fisiológicos
2-Methylquinoline-8-sulfonamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the activity of bacterial and viral enzymes. It can also bind to metal ions, leading to changes in their chemical properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methylquinoline-8-sulfonamide in lab experiments is its high yield and purity. It is also relatively easy to synthesize and can be used in a variety of reactions. However, one limitation is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for the use of 2-Methylquinoline-8-sulfonamide in scientific research. One area of interest is its use as a fluorescent probe for the detection of metal ions. It may also be used as a ligand for metal complexes, leading to the development of new materials with unique properties. Additionally, its potential as a drug candidate for the treatment of cancer, inflammation, and infectious diseases is an area of active research.
Métodos De Síntesis
The synthesis of 2-Methylquinoline-8-sulfonamide involves the reaction of 2-Methylquinoline with chlorosulfonic acid to form the corresponding sulfonic acid. The sulfonic acid is then reacted with ammonia to form the sulfonamide. The yield of this reaction is typically high, and the product can be purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
2-Methylquinoline-8-sulfonamide is used in scientific research as a building block for drug development. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and infectious diseases. It can also be used as a fluorescent probe for the detection of metal ions and as a ligand for metal complexes.
Propiedades
Número CAS |
157686-27-6 |
|---|---|
Nombre del producto |
2-Methylquinoline-8-sulfonamide |
Fórmula molecular |
C10H10N2O2S |
Peso molecular |
222.27 g/mol |
Nombre IUPAC |
2-methylquinoline-8-sulfonamide |
InChI |
InChI=1S/C10H10N2O2S/c1-7-5-6-8-3-2-4-9(10(8)12-7)15(11,13)14/h2-6H,1H3,(H2,11,13,14) |
Clave InChI |
CZIOJUTYHCLXEG-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
SMILES canónico |
CC1=NC2=C(C=CC=C2S(=O)(=O)N)C=C1 |
Sinónimos |
8-Quinolinesulfonamide, 2-methyl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



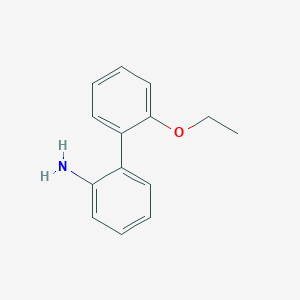
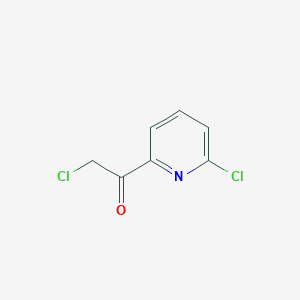
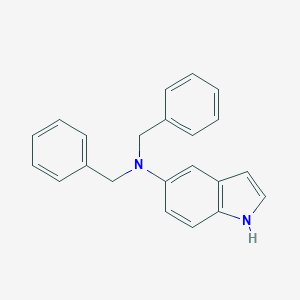
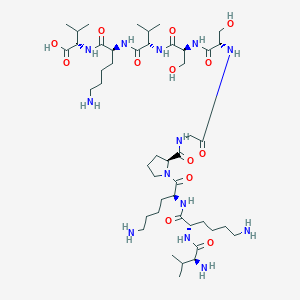

![2,2'-[(Difluoromethylene)bis(oxy)]bis[1,1,1,3,3,3-hexafluoropropane](/img/structure/B117149.png)
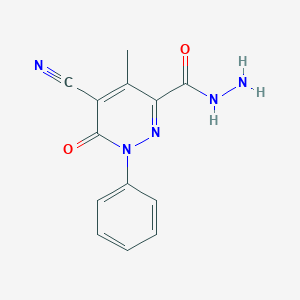
![N-[2-(Tridecanoylamino)ethyl]tridecanamide](/img/structure/B117151.png)
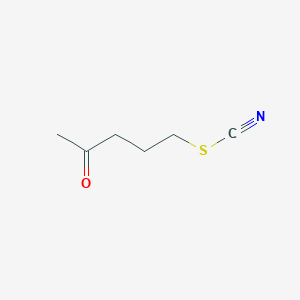
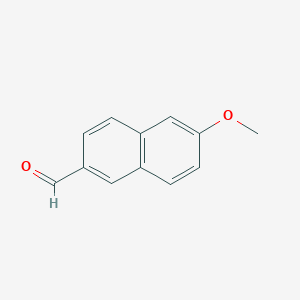
![1-[4-(Benzyloxy)phenyl]piperazine](/img/structure/B117161.png)
![(2R,5S)-1-Benzoyl-2-tert-butyl-5-(fluoromethyl)-3-methyl-5-[(1-tritylimidazol-4-yl)methyl]imidazolidin-4-one](/img/structure/B117166.png)
